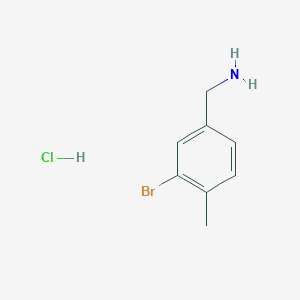
(3-Bromo-4-methylphenyl)methanamine hydrochloride
描述
(3-Bromo-4-methylphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C8H11BrClN. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylphenylmethanamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.
Formation of Hydrochloride Salt: The resulting (3-Bromo-4-methylphenyl)methanamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
The reaction conditions often involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to achieve high purity and consistent quality.
化学反应分析
Types of Reactions
(3-Bromo-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Chemistry
In chemistry, (3-Bromo-4-methylphenyl)methanamine hydrochloride is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated phenylmethanamines on biological systems. It may serve as a precursor for developing bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
作用机制
The mechanism of action of (3-Bromo-4-methylphenyl)methanamine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanamine hydrochloride
- (3-Bromo-4-nitrophenyl)methanamine hydrochloride
- (3-Bromo-4-chlorophenyl)methanamine hydrochloride
Uniqueness
(3-Bromo-4-methylphenyl)methanamine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring. This combination of substituents can significantly impact the compound’s chemical reactivity and biological activity compared to other similar compounds with different substituents.
属性
IUPAC Name |
(3-bromo-4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMPNOKMWRZMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B7969902.png)
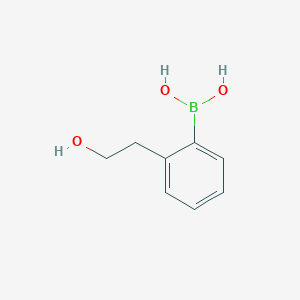
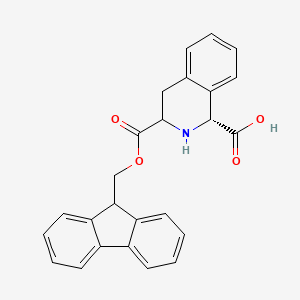
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7969915.png)

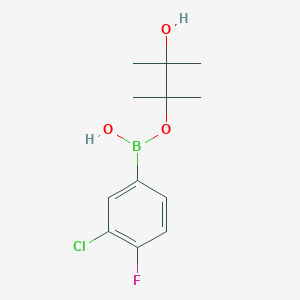
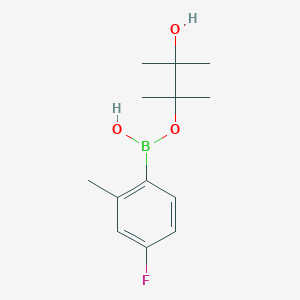
![[2-(Dimethylcarbamoyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969943.png)

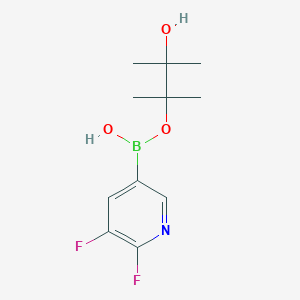
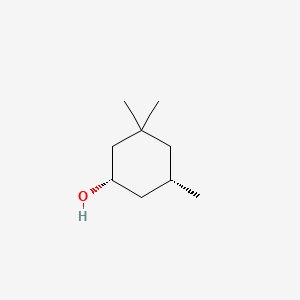
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969988.png)
![Dibenzo[b,d]thien-2-ylboronic acid hydrate](/img/structure/B7970009.png)
![potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate](/img/structure/B7970016.png)
